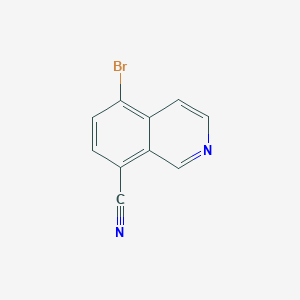

5-Bromoisoquinoline-8-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromoisoquinoline-8-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-10-2-1-7(5-12)9-6-13-4-3-8(9)10/h1-4,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMRZURYUKOFPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromoisoquinoline 8 Carbonitrile and Its Key Intermediates

Established Synthetic Routes to Bromoisoquinolines

The direct bromination of isoquinoline (B145761) presents a primary challenge in achieving regioselectivity. Various methods have been developed to favor the formation of the desired 5-bromo isomer over other potential products.

Electrophilic Bromination of Isoquinoline

Electrophilic aromatic substitution on the isoquinoline nucleus is a fundamental approach for introducing a bromine atom. However, the inherent electronic properties of the isoquinoline ring system can lead to a mixture of isomers. google.com

The synthesis of 5-bromoisoquinoline (B27571) with high regioselectivity can be effectively achieved through the use of N-bromosuccinimide (NBS) in a strong acid medium, such as concentrated sulfuric acid. orgsyn.orgchemicalbook.com This method deactivates the isoquinoline ring via N-protonation, which enhances the selectivity of the electrophilic attack at the 5-position. thieme-connect.com The reaction is highly sensitive to temperature, with optimal conditions typically between -25°C and -18°C to ensure high yield and purity. orgsyn.orgchemicalbook.com

Another approach involves using N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid (CF3SO3H), which also provides 5-bromoisoquinoline. thieme-connect.comresearchgate.net While effective, the use of concentrated sulfuric acid and NBS is often preferred due to lower costs. thieme-connect.com Older methods, such as using bromine with aluminum chloride or silver sulfate, have been reported but tend to result in lower yields and mixtures of products. google.comthieme-connect.com

Table 1: Comparison of Reagents for Regioselective Bromination of Isoquinoline

| Brominating Agent | Acid | Typical Yield of 5-Bromoisoquinoline | Reference |

| N-Bromosuccinimide (NBS) | Concentrated H2SO4 | 72% | chemicalbook.com |

| N,N'-Dibromoisocyanuric acid (DBI) | CF3SO3H | Not specified | thieme-connect.comresearchgate.net |

| Bromine/Aluminum chloride | - | 43-46% | google.com |

A significant challenge in the bromination of isoquinoline is the concurrent formation of isomers, primarily 8-bromoisoquinoline, and the di-substituted product, 5,8-dibromoisoquinoline (B186898). orgsyn.orgontosight.ai Strict temperature control is a critical factor in minimizing the formation of 8-bromoisoquinoline, which is difficult to separate from the desired 5-bromo product. orgsyn.org Maintaining the reaction temperature below -15°C is crucial for achieving high selectivity for the 5-position. google.comgoogle.com

Direct Bromination Protocols for Isoquinoline Derivatives

Direct bromination can also be applied to isoquinoline derivatives that are already substituted. The nature and position of the existing substituent will direct the position of the incoming bromine atom. For instance, halogenation of isoquinoline-aluminum chloride complexes has been shown to produce a sequence of substitutions, starting with 5-bromo, then 5,8-dibromo, and finally 5,7,8-tribromoisoquinoline. researchgate.net This indicates that the presence of a bromo group at the 5-position directs the next bromination to the 8-position.

Advanced Synthetic Strategies for 5-Bromoisoquinoline-8-carbonitrile Precursors

The synthesis of this compound necessitates the introduction of a functional group at the 8-position of 5-bromoisoquinoline that can be converted to a nitrile. A common and effective strategy involves the nitration of 5-bromoisoquinoline.

Conversion of 5-Bromoisoquinoline to 5-Bromo-8-nitroisoquinoline (B189721)

The conversion of 5-bromoisoquinoline to 5-bromo-8-nitroisoquinoline is a key step in the synthetic pathway. This transformation is typically achieved by treating 5-bromoisoquinoline with a nitrating agent in the presence of a strong acid. A common procedure involves the use of potassium nitrate (B79036) in concentrated sulfuric acid. echemi.com The reaction can be performed at room temperature or below 10°C. echemi.com

A particularly efficient method is a "one-pot" procedure where isoquinoline is first brominated to form 5-bromoisoquinoline, and then, without isolation, a metal nitrate such as potassium nitrate is added to the reaction mixture to yield 5-bromo-8-nitroisoquinoline. google.comorgsyn.org This streamlined approach is suitable for large-scale synthesis. google.com The crude product typically contains small amounts of impurities like 5,8-dibromoisoquinoline and 8-bromo-5-nitroisoquinoline. google.comjustia.com Purification is generally achieved through recrystallization or column chromatography. orgsyn.orgorgsyn.org

Table 2: Reaction Conditions for the Nitration of 5-Bromoisoquinoline

| Nitrating Agent | Acid | Temperature | Yield | Reference |

| Potassium Nitrate | Concentrated H2SO4 | Below 10°C | 82% | |

| Potassium Nitrate | Concentrated H2SO4 | Room Temperature | 90% | echemi.com |

| Potassium Nitrate (in one-pot from isoquinoline) | Concentrated H2SO4 | -10°C to Room Temperature | 47-51% (from isoquinoline) | orgsyn.org |

Reduction of Nitro Functionality to Amino Group (e.g., Formation of 8-Aminoisoquinoline)

The conversion of an 8-nitroisoquinoline (B1594253) derivative to the corresponding 8-aminoisoquinoline (B1282671) is a crucial reductive step in the synthesis of various substituted isoquinolines. A common precursor, 5-bromo-8-nitroisoquinoline, can be synthesized by the nitration of 5-bromoisoquinoline. orgsyn.org The subsequent reduction of the nitro group to an amine is a versatile transformation. orgsyn.org

One documented method involves the reduction of 5-bromo-8-nitroisoquinoline, which not only reduces the nitro group but can also lead to the removal of the bromo substituent, yielding 8-aminoisoquinoline (20). mdpi.comresearchgate.net This transformation highlights the reactivity of the nitro group, which is readily reduced to provide an aromatic amine, a highly versatile functional group for further synthetic manipulations. orgsyn.org Hydrogenation is a common method for this reduction. For instance, the hydrogenation of a nitro ester can lead to the formation of an amino lactam. clockss.org

The resulting 8-aminoisoquinoline is a key intermediate, as the amino group can be diazotized and subsequently replaced to introduce a variety of substituents at the C-8 position. mdpi.comresearchgate.net

Table 1: Reduction of Nitro Functionality

| Starting Material | Product | Key Transformation |

|---|---|---|

| 5-Bromo-8-nitroisoquinoline | 8-Aminoisoquinoline | Reduction of nitro group and removal of bromo substituent. mdpi.comresearchgate.net |

| 8-Nitroisoquinoline derivative | 8-Aminoisoquinoline derivative | Reduction of the nitro group to an amino group. orgsyn.org |

Introduction of the Cyano Group via Sandmeyer-Type Reactions at the C-8 Position

The Sandmeyer reaction is a well-established method for converting an aromatic amino group into various other functional groups, including the cyano group, via the formation of a diazonium salt intermediate. wikipedia.orgvedantu.comlscollege.ac.in This reaction is particularly useful for introducing a cyano group onto the isoquinoline core at the C-8 position, starting from 8-aminoisoquinoline.

The process begins with the diazotization of the 8-aminoisoquinoline. This is typically achieved by treating the amine with nitrous acid, often generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. vedantu.com The resulting diazonium salt is then treated with a copper(I) cyanide salt (CuCN), which facilitates the replacement of the diazonium group with a cyano group, yielding the 8-cyanoisoquinoline derivative. wikipedia.orglscollege.ac.in

Table 2: Sandmeyer Reaction for Cyanation

| Starting Material | Reagents | Product | Reaction Type |

|---|

Modular and Multicomponent Approaches for the Construction of Substituted Isoquinolines

Modular and multicomponent reactions (MCRs) offer efficient and convergent pathways to construct complex substituted isoquinolines from simple, readily available starting materials. pnas.orgacs.org These methods are advantageous as they allow for the rapid generation of molecular diversity.

Multicomponent reactions, such as those based on 1,3-dipolar cycloadditions, have also been employed for the synthesis of fused isoquinoline systems like pyrrolo[2,1-a]isoquinolines. nih.gov Other MCR strategies include manganese(II)-catalyzed oxidative radical cascade reactions of vinyl isocyanides and hydrazines, and Lewis acid-catalyzed reactions of acetylenic aldehydes, amines, and phosphonates. rsc.orgbeilstein-journals.org These methods highlight the power of MCRs in constructing diverse heterocyclic scaffolds in a single synthetic operation. acs.orgrsc.orgbeilstein-journals.org

Table 3: Modular and Multicomponent Isoquinoline Syntheses

| Reaction Type | Key Components | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Four-component coupling | Aryl bromide, methyl ketone, electrophile, ammonium (B1175870) chloride | Palladium catalyst, t-BuONa, THF | Polysubstituted isoquinolines. acs.orgacs.org |

| Oxidative radical cascade | Vinyl isocyanide, hydrazine | Manganese(II) | Multi-substituted isoquinolines. rsc.org |

| 1,3-Dipolar cycloaddition | Isoquinoline, 2-bromoacetophenone, acetylenic dipolarophile | 1,2-epoxypropane (solvent) | Pyrrolo[2,1-a]isoquinolines. nih.gov |

Chemo- and Regioselectivity Considerations in the Synthesis of the Carbonitrile Moiety

The synthesis of specifically substituted isoquinolines like this compound requires careful control of chemo- and regioselectivity at various stages. The introduction of substituents at specific positions on the isoquinoline ring is often dictated by the inherent electronic properties of the heterocyclic system and the directing effects of existing functional groups.

For instance, in modular syntheses utilizing palladium-catalyzed α-arylation, the choice of the aryl bromide and ketone precursors determines the substitution pattern on both the carbocyclic and heterocyclic rings of the resulting isoquinoline. pnas.orgacs.org This allows for a high degree of regiocontrol in the construction of the isoquinoline scaffold. pnas.org

The introduction of the carbonitrile moiety at the C-8 position is a prime example of a regioselective transformation. This is typically achieved via a Sandmeyer reaction on an 8-aminoisoquinoline precursor. The formation of the 8-aminoisoquinoline itself often relies on a directed synthesis, such as the nitration of 5-bromoisoquinoline to give 5-bromo-8-nitroisoquinoline, followed by reduction. mdpi.com The initial bromination at C-5 and subsequent nitration at C-8 are governed by the directing effects of the isoquinoline nitrogen and the existing bromo substituent.

Furthermore, directed metalation strategies can be employed to achieve regioselectivity. The use of a directing metalation group (DMG) can guide the deprotonation and subsequent electrophilic trapping to a specific position on the aromatic ring. nih.gov While not explicitly detailed for this compound in the provided context, such strategies are a powerful tool for controlling regioselectivity in the synthesis of substituted aromatics and heterocycles. unipi.ituni-muenchen.de

Chemical Transformations and Reactivity of 5 Bromoisoquinoline 8 Carbonitrile

Transition-Metal-Catalyzed Cross-Coupling Reactions at the Bromine Substituent

The electron-deficient nature of the isoquinoline (B145761) ring system, further influenced by the electron-withdrawing cyano group, activates the C-Br bond at the 5-position, making it a prime site for transition-metal-catalyzed cross-coupling reactions. Both palladium and copper-based catalytic systems have been effectively employed to functionalize this position.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the functionalization of 5-bromoisoquinoline-8-carbonitrile has been well-explored. rsc.org These reactions offer mild conditions and high functional group tolerance, which are critical for the synthesis of complex, polyfunctional molecules. rsc.org

The Suzuki-Miyaura coupling is a powerful method for forging carbon-carbon bonds by reacting an organoboron compound with an organic halide. libretexts.org This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide array of boronic acids and their derivatives. nih.govharvard.edu In the context of this compound, this reaction allows for the introduction of diverse aryl and heteroaryl substituents at the C5 position.

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of the isoquinoline, followed by transmetalation with the boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. harvard.edu The choice of catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific coupling partners. libretexts.orgrsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | High |

| 4-Methoxyphenylboronic acid | Pd/Sphos | K₂CO₃ | Water/Acetonitrile | >92 |

This table presents hypothetical examples based on typical Suzuki-Miyaura reaction conditions. nih.govharvard.edu

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a base and a suitable phosphine (B1218219) ligand. rug.nllibretexts.org For this compound, this transformation is key to introducing a wide range of primary and secondary amines at the C5 position, which is a common motif in pharmacologically active compounds.

The catalytic cycle is believed to involve the oxidative addition of the Pd(0) complex to the aryl bromide, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to afford the desired arylamine. sci-hub.cat The development of sterically hindered and electron-rich phosphine ligands has been critical to the success and broad applicability of this reaction. nih.govmit.edu

Table 2: Examples of Buchwald-Hartwig Amination Reactions

| Amine | Catalyst / Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | High |

| Aniline | Pd(OAc)₂ / RuPhos | NaOtBu | Dioxane | High |

This table presents hypothetical examples based on typical Buchwald-Hartwig amination conditions. rug.nlsci-hub.cat

The Heck reaction is a palladium-catalyzed process that forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a base. organic-chemistry.orgmasterorganicchemistry.com This reaction is a valuable tool for C-C bond formation, specifically for the vinylation of aryl halides. mdpi-res.com In the case of this compound, the Heck reaction enables the introduction of various alkenyl groups at the C5 position. mdpi.com

The mechanism typically begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond. The resulting palladium(II) complex then undergoes migratory insertion with the alkene, followed by a β-hydride elimination to release the final product and a palladium-hydride species, which is then converted back to the active catalyst by the base. nih.gov

Table 3: Examples of Heck-Type Reactions

| Alkene | Catalyst / Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | High |

| Styrene | Pd(OAc)₂ / PPh₃ | NaOAc | DMF | High |

This table presents hypothetical examples based on typical Heck reaction conditions. mdpi-res.commdpi.com

Decarboxylative cross-coupling has emerged as a powerful alternative to traditional methods that use organometallic reagents. wikipedia.org This strategy utilizes carboxylic acids, which are often inexpensive, stable, and readily available, as the coupling partners. bham.ac.uk The reaction involves the extrusion of carbon dioxide to generate a carbon nucleophile in situ, which then participates in the cross-coupling cycle. nih.gov For this compound, this approach allows for the formation of C-C bonds with a variety of carboxylic acids.

While specific examples for this compound are not prevalent in the provided search results, the general principle involves the reaction of the bromo-isoquinoline with a carboxylic acid in the presence of a palladium catalyst and often a silver co-catalyst or oxidant. chemistryviews.orgnih.gov

Table 4: Hypothetical Decarboxylative Cross-Coupling

| Carboxylic Acid | Catalyst / Co-catalyst | Base | Solvent |

|---|---|---|---|

| 4-Fluorobenzoic acid | Pd(OAc)₂ / Ag₂CO₃ | K₂CO₃ | DMAc |

| Cyclohexanecarboxylic acid | Pd(TFA)₂ / Ag₂CO₃ | K₂CO₃ | Toluene |

This table illustrates potential reaction conditions based on general decarboxylative coupling methodologies. wikipedia.orgchemistryviews.org

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are a classical and cost-effective alternative to palladium-catalyzed methods for forming carbon-heteroatom and carbon-carbon bonds. tcichemicals.comorganic-chemistry.org These reactions have seen a resurgence with the development of new ligands that allow for milder reaction conditions. beilstein-journals.orgmdpi.com For this compound, copper catalysis is particularly useful for forming C-N, C-O, and C-S bonds. nih.govrsc.org

The Ullmann condensation typically involves the reaction of an aryl halide with a nucleophile (such as an amine, alcohol, or thiol) in the presence of a copper catalyst and a base, often at elevated temperatures. wikipedia.orgnih.gov The use of ligands like L-proline or diamines can significantly accelerate the reaction and improve yields. nih.gov

Table 5: Examples of Copper-Catalyzed Coupling Reactions

| Nucleophile | Catalyst / Ligand | Base | Solvent | Reaction Type |

|---|---|---|---|---|

| Phenol | CuI / L-proline | K₂CO₃ | DMF | Ullmann C-O Coupling |

| Pyrrolidine | CuI / DMEDA | Cs₂CO₃ | Dioxane | Ullmann C-N Coupling |

This table presents hypothetical examples based on established copper-catalyzed coupling protocols. DMEDA = N,N'-Dimethylethylenediamine, CuTc = Copper(I) thiophene-2-carboxylate. tcichemicals.comnih.gov

Nickel-Catalyzed Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis, and they have been applied to the functionalization of halogenated isoquinolines. uni-muenchen.de These reactions offer an alternative to the more common palladium-catalyzed methods and often exhibit unique reactivity and selectivity. uni-muenchen.de In the context of this compound, nickel catalysis can be employed to form new carbon-carbon and carbon-heteroatom bonds at the C-5 position.

The general mechanism for a nickel-catalyzed cross-coupling reaction involves the oxidative addition of the aryl halide (this compound) to a low-valent nickel(0) species, forming a nickel(II) intermediate. This is followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the nickel(0) catalyst. scholaris.caethz.ch

A variety of organometallic reagents can be used in these couplings, including organoboron, organozinc, and organomagnesium compounds. The choice of reagent and ligand on the nickel catalyst can significantly influence the reaction's efficiency and scope. For instance, the use of specific ligands can prevent the formation of unwanted side products and enhance the reaction rate.

Interactive Table: Nickel-Catalyzed Coupling Reactions of Aryl Halides

| Catalyst System | Coupling Partner | Product Type | Potential Application for this compound |

| NiCl₂/dppf | Arylboronic acids | Biaryls | Synthesis of 5-arylisoquinoline-8-carbonitriles |

| Ni(cod)₂/PCy₃ | Alkylzinc reagents | Alkylated arenes | Introduction of alkyl chains at the C-5 position |

| NiBr₂(diglyme)/dtbbpy | Amines | Arylamines | Formation of 5-aminoisoquinoline (B16527) derivatives |

This table presents generalized nickel-catalyzed coupling reactions that could be applicable to this compound based on known reactivity of aryl halides.

Hiyama Cross-Coupling for C-C Bond Formation

The Hiyama cross-coupling reaction is a palladium- or nickel-catalyzed reaction that forms carbon-carbon bonds between an organosilane and an organic halide. organic-chemistry.org This reaction is a valuable alternative to other cross-coupling methods, such as the Suzuki and Stille couplings, particularly when the corresponding organoboron or organotin reagents are unstable or difficult to prepare.

In the case of this compound, a Hiyama coupling would involve the reaction of the C-5 bromine atom with an organosilane in the presence of a suitable catalyst and an activator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.org The activator is crucial for the formation of a hypervalent silicate (B1173343) species, which facilitates the transmetalation step in the catalytic cycle. organic-chemistry.org

Recent advancements have led to the development of activator-free Hiyama couplings, which further increases the reaction's utility and functional group tolerance. organic-chemistry.org Nickel-catalyzed versions of the Hiyama coupling have also been developed and can offer advantages in terms of cost and reactivity. organic-chemistry.org

Interactive Table: Hiyama Cross-Coupling Reaction Parameters

| Parameter | Description | Relevance to this compound |

| Catalyst | Typically a palladium(0) or nickel(0) complex. | Pd(PPh₃)₄ or Ni(cod)₂ are common choices. |

| Organosilane | R-Si(R')₃, where R is the group to be transferred. | A variety of aryl, vinyl, and alkylsilanes can be used. |

| Activator | Fluoride source (e.g., TBAF) or a base. | Essential for activating the organosilane for transmetalation. |

| Solvent | Anhydrous, polar aprotic solvents like THF or DMF. | Ensures solubility of reactants and catalyst. |

Nucleophilic Substitution and Functionalization Reactions Involving the Bromine and Carbonitrile Functionalities

Reactivity of the C-5 Bromo-substituent

The bromine atom at the C-5 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions, although the isoquinoline ring is generally considered electron-rich. The presence of the electron-withdrawing carbonitrile group at the C-8 position can influence the reactivity of the C-5 position towards nucleophiles.

Common nucleophiles that can displace the bromide include alkoxides, thiolates, and amines. These reactions typically require elevated temperatures and may be facilitated by the use of a copper catalyst, as in the Ullmann condensation. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield 5-methoxyisoquinoline-8-carbonitrile.

Furthermore, the C-5 bromo substituent is an excellent handle for various transition-metal-catalyzed cross-coupling reactions, as discussed in the preceding sections. These reactions provide a versatile platform for the introduction of a wide array of substituents at this position.

Transformations of the C-8 Carbonitrile Group (e.g., hydrolysis, reduction, derivatization)

The carbonitrile (cyano) group at the C-8 position is a versatile functional group that can undergo a variety of chemical transformations.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. For instance, heating this compound with a strong acid like hydrochloric acid would yield 5-bromoisoquinoline-8-carboxylic acid. Alternatively, basic hydrolysis with a reagent like sodium hydroxide (B78521) would initially form the carboxylate salt, which upon acidification would give the carboxylic acid.

Reduction: The carbonitrile can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting 8-(aminomethyl)-5-bromoisoquinoline is a valuable intermediate for further functionalization.

Derivatization: The nitrile group can also be converted into other functional groups. For example, reaction with organometallic reagents like Grignard reagents can lead to the formation of ketones after hydrolysis of the intermediate imine. Additionally, the nitrile can react with sodium azide (B81097) to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

Electrophilic Aromatic Substitution on the Isoquinoline Core, Influenced by Existing Substituents

The isoquinoline ring system is an aromatic heterocycle and can undergo electrophilic aromatic substitution (EAS) reactions. uou.ac.in However, the reactivity and regioselectivity of these reactions are significantly influenced by the existing substituents, namely the bromo group at C-5 and the carbonitrile group at C-8. uomustansiriyah.edu.iqmnstate.edu

The nitrogen atom in the isoquinoline ring is deactivating towards electrophilic attack, making the pyridine (B92270) ring less reactive than the benzene (B151609) ring. pressbooks.pub The bromo substituent is a deactivating group but is ortho-, para-directing. libretexts.org The carbonitrile group is a strongly deactivating and meta-directing group.

Considering these factors, electrophilic attack on this compound is expected to be challenging and would likely occur on the benzene ring. The directing effects of the bromo and carbonitrile groups are opposing. The bromo group at C-5 would direct incoming electrophiles to the C-6 and C-4 positions, while the carbonitrile at C-8 would direct to the C-6 and C-4 positions as well (meta to C-8). Therefore, the C-6 position is the most likely site for electrophilic substitution. The C-4 position is also a possibility, though it may be sterically hindered. acs.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org Due to the deactivating nature of the substituents, harsh reaction conditions may be required to achieve substitution.

Radical Reactions Involving Halogenated Isoquinolines

Halogenated isoquinolines, such as this compound, can participate in radical reactions. mdpi.com The carbon-bromine bond can be cleaved homolytically under certain conditions to generate an isoquinolyl radical. This can be achieved through the use of radical initiators, such as azobisisobutyronitrile (AIBN), or through photolysis or sonication.

Once formed, the isoquinolyl radical can participate in a variety of reactions, including:

Radical cyclizations: If there is an appropriately positioned unsaturated group within the molecule, the radical can undergo an intramolecular cyclization to form a new ring system.

Intermolecular additions: The radical can add to alkenes or alkynes in an intermolecular fashion to form new carbon-carbon bonds.

Atom transfer radical addition (ATRA): In this type of reaction, a halogen atom is transferred from a donor molecule to a radical, generating a new radical and a new carbon-halogen bond.

The presence of the carbonitrile group may influence the stability and reactivity of the radical intermediate. Radical reactions offer a complementary approach to the more common ionic and transition-metal-catalyzed reactions for the functionalization of the isoquinoline scaffold. mdpi.com

Chemo- and Regioselectivity in Reactions of this compound

The interplay between the electron-withdrawing nature of both the bromo and cyano substituents, as well as the inherent electronic properties of the isoquinoline nucleus, governs the outcome of chemical reactions.

The substituents on the carbocyclic ring of the isoquinoline scaffold play a crucial role in directing incoming reagents to specific positions. The 8-carbonitrile group, being an electron-withdrawing group, is expected to act as a meta-director for electrophilic aromatic substitution. researchgate.net This is consistent with observations in related systems where an electron-withdrawing nitro group at C8 directs incoming electrophiles. For instance, in the nitration of 8-bromoisoquinoline, the bromine atom directs the nitro group to the C5 position. Conversely, in 5-bromoisoquinoline (B27571), nitration occurs at the C8 position, highlighting the directing effect of the bromine atom to its para position. thieme-connect.de

In the case of this compound, both substituents are on the same carbocyclic ring. The nitrile group at C8 would deactivate the ring towards electrophilic attack and direct incoming electrophiles primarily to the C7 and C5 positions (meta to the nitrile). However, the C5 position is already occupied by a bromine atom. The bromine atom itself is an ortho-, para-director, albeit deactivating. libretexts.org Therefore, for electrophilic substitution, the directing effects of the two groups are somewhat opposed. The bromine at C5 would direct to C6 (ortho) and C8 (para), while the nitrile at C8 would direct to C7 and C5 (meta). The combined effect would likely lead to complex reaction mixtures or require specific conditions to achieve high regioselectivity, with the C7 position being a potential site for substitution.

Steric hindrance is another critical factor. The presence of the substituent at the C8 position can sterically hinder reactions at the adjacent C7 position and the peri-position C1. nih.govyoutube.com For example, the enantioselective dearomatization of 8-methoxyisoquinoline (B155747) showed poor enantiomeric excess, which was attributed to the steric influence of the C8 substituent on the reaction center. nih.gov Similarly, in Suzuki-Miyaura coupling reactions of 1-chloro-3-tert-butyl-6-bromoisoquinoline, the bulky tert-butyl group at C3 sterically hinders reaction at the electronically favored C1 position, leading to reaction at the C6 position instead. rsc.org For this compound, the 8-cyano group could sterically influence reactions at both the C7 and C1 positions.

The following table summarizes the expected directing effects of individual substituents on an isoquinoline ring:

| Substituent | Position | Type | Directing Effect (Electrophilic Substitution) |

| Bromo | C5 | Deactivating | ortho, para (to C6, C8) |

| Cyano | C8 | Deactivating | meta (to C5, C7) |

The position of a halogen substituent on the isoquinoline ring system has a profound impact on its reactivity, especially in transition-metal-catalyzed cross-coupling reactions. Halogens on the pyridine ring (e.g., at C1) are generally more reactive than those on the carbocyclic ring (e.g., at C5, C6, C7, C8). rsc.org This is due to the higher intrinsic electrophilicity of the carbon atoms in the pyridine ring.

For instance, in Suzuki-Miyaura coupling reactions, 1-chloro-5-bromoisoquinoline preferentially reacts at the C1 position, despite the C-Br bond generally being more reactive than the C-Cl bond. rsc.org This demonstrates that the electronic activation of the C1 position by the ring nitrogen can override the expected halogen reactivity trend.

In this compound, the bromine atom is on the carbocyclic ring at a position not directly activated by the nitrogen atom in the same way as the C1 or C3 positions. Its reactivity in nucleophilic aromatic substitution would be low, similar to that of a halobenzene. bohrium.com However, it can readily participate in transition-metal-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and cyanation reactions. The presence of the electron-withdrawing nitrile group at C8 would further influence the electronic properties of the ring and potentially modulate the reactivity of the C5-bromo group in such transformations.

The table below illustrates the relative reactivity of halogens at different positions on the isoquinoline ring in cross-coupling reactions:

| Compound | Halogen Positions | More Reactive Site | Reaction Type |

| 1-Chloro-5-bromoisoquinoline | C1 (Cl), C5 (Br) | C1 | Suzuki-Miyaura Coupling rsc.org |

| 1-Chloro-7-bromoisoquinoline | C1 (Cl), C7 (Br) | C7 | Suzuki-Miyaura Coupling rsc.org |

| 1,3-Dichloro-6-bromoisoquinoline | C1 (Cl), C3 (Cl), C6 (Br) | C1 | Suzuki-Miyaura Coupling rsc.org |

This data underscores that while general trends in halogen reactivity (I > Br > Cl) are a useful guide, the electronic environment of the specific carbon atom to which the halogen is attached is a more dominant factor in heterocyclic systems.

Dearomatization Strategies and Subsequent Functionalization of Isoquinolines

Dearomatization reactions are powerful tools for converting flat, aromatic systems into three-dimensional, saturated or partially saturated heterocyclic structures, which are valuable scaffolds in medicinal chemistry. nih.gov The dearomatization of isoquinolines typically involves the disruption of the aromaticity of the pyridine ring. bohrium.comnih.gov This can be achieved through various strategies, including reductive methods and nucleophilic additions. nih.gov

The inherent stability of the aromatic system makes dearomatization thermodynamically challenging. nih.gov Therefore, these reactions often require activation of the isoquinoline ring, for example, by N-alkylation or N-acylation to form an isoquinolinium salt. This enhances the electrophilicity of the ring and facilitates nucleophilic attack, typically at the C1 position. nih.gov

For a substituted isoquinoline like this compound, dearomatization strategies would need to consider the electronic influence of the bromo and cyano groups. These electron-withdrawing groups would further increase the electrophilicity of the isoquinoline ring system, potentially facilitating dearomatization reactions.

An example of a general dearomatization strategy is the enantioselective dearomatization of isoquinolines via anion-binding catalysis, where N-acylated isoquinolinium intermediates are attacked by a nucleophile like a silyl (B83357) phosphite. nih.gov The substituents on the isoquinoline ring can influence the yield and enantioselectivity of such reactions. For instance, various substituents at the C5 position are well-tolerated in this type of transformation. nih.gov

Subsequent functionalization of the dearomatized intermediates can lead to a wide array of complex molecular architectures. nih.gov For example, a 1,2-reductive dearomatization of an isoquinolinium salt can form an enamine intermediate, which can then participate in further cascade reactions. nih.gov The bromo and cyano groups in this compound would be retained in the dearomatized product, offering handles for subsequent orthogonal functionalization. The bromine atom could be used in cross-coupling reactions, while the nitrile group could be hydrolyzed, reduced, or converted to other functional groups.

Strategic Applications of 5 Bromoisoquinoline 8 Carbonitrile in Complex Chemical Synthesis

5-Bromoisoquinoline-8-carbonitrile as a Versatile Building Block for Diverse Heterocyclic Scaffolds

The distinct reactivity of the bromo and nitrile functionalities on the isoquinoline (B145761) ring system makes this compound an exceptional starting material for the synthesis of a variety of heterocyclic scaffolds. sigmaaldrich.com The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and amination reactions, allowing for the introduction of diverse aryl, alkyl, alkynyl, and amino substituents. soton.ac.ukchemicalbook.com Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form new heterocyclic rings.

This dual functionality enables a modular approach to the synthesis of complex molecules. For instance, the bromine can be displaced first to build a more elaborate core structure, followed by transformation of the nitrile group to complete the synthesis of the target heterocycle. This strategic versatility has led to its use in the creation of novel compounds with potential applications in medicinal chemistry and materials science. sigmaaldrich.com

Synthesis of Multifunctionalized Isoquinoline Derivatives

The ability to selectively functionalize both the C5 and C8 positions of the isoquinoline core is a key advantage of using this compound as a starting material. This allows for the synthesis of isoquinoline derivatives with multiple, strategically placed functional groups. acs.org For example, a Suzuki coupling at the C5 position can introduce a phenyl group, while subsequent hydrolysis of the C8-nitrile to a carboxylic acid results in a bifunctional molecule that can be further elaborated. nih.gov

Recent methodologies have expanded the toolbox for isoquinoline functionalization. For instance, a one-pot sequence involving Boc₂O-mediated dearomatization, electrophilic halogenation, and acid-promoted rearomatization allows for the direct halogenation of the C4 position of the isoquinoline ring. acs.org This provides an additional site for modification, further increasing the molecular diversity that can be achieved from a single precursor. The resulting poly-substituted isoquinolines are valuable intermediates for the synthesis of complex natural products and pharmacologically active compounds.

Construction of Fused Polycyclic Systems utilizing the Isoquinoline Framework

The isoquinoline framework of this compound serves as an excellent foundation for the construction of larger, fused polycyclic aromatic systems. soton.ac.uk The bromine and nitrile groups can be utilized in intramolecular cyclization reactions to build additional rings onto the isoquinoline core. For example, a Sonogashira coupling at the C5 position to introduce a terminal alkyne, followed by an intramolecular cyclization involving the C8-nitrile group, can lead to the formation of novel polycyclic heteroaromatic compounds.

The development of new synthetic methods, such as the enantioselective photoenolization/Diels-Alder (PEDA) reaction, has enabled the construction of complex polycyclic structures with multiple stereocenters. rsc.org While not directly demonstrated with this compound, the principles of this and other cyclization strategies can be applied to its derivatives to create structurally complex and diverse fused systems. soton.ac.uk These polycyclic structures are of interest for their potential applications in materials science, particularly as organic semiconductors and components of molecular wires. soton.ac.uk

Precursor for Structurally Diverse Isoquinoline Analogs with Tunable Properties

This compound is a key precursor for generating libraries of structurally diverse isoquinoline analogs with tunable electronic and steric properties. google.com The ability to independently modify the C5 and C8 positions allows for systematic variations in the molecular structure, which can be used to probe structure-activity relationships in medicinal chemistry or to fine-tune the properties of materials. google.com

For example, the bromine atom can be replaced with a variety of substituents through cross-coupling reactions, while the nitrile group can be converted into a range of other functional groups. This allows for the creation of a large number of analogs from a single, readily available starting material. The resulting compounds can be screened for a variety of biological activities or evaluated for their optical and electronic properties, making this compound a valuable tool in both drug discovery and materials science research.

Mechanistic Investigations and Computational Analyses of Reactions Involving 5 Bromoisoquinoline 8 Carbonitrile

Elucidation of Reaction Pathways and Identification of Transition States

The transformation of 5-bromoisoquinoline-8-carbonitrile typically involves cross-coupling reactions where the bromine atom is substituted. Elucidating the precise reaction pathways for such processes is crucial. Mechanistic studies often focus on identifying key intermediates and transition states within a catalytic cycle.

For instance, in nickel-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, a common pathway involves a Ni(0)-Ni(II) catalytic cycle. Detailed mechanistic studies on related systems have provided strong evidence for this pathway. ethz.ch The cycle generally proceeds through several key steps:

Oxidative Addition: The active Ni(0) catalyst reacts with the aryl halide (e.g., a bromoisoquinoline derivative), leading to the formation of a Ni(II) oxidative addition complex. The isolation of such complexes provides direct evidence for this step and identifies them as potential resting states in the catalytic system. ethz.ch

Ligand Exchange/Deprotonation: The amine nucleophile coordinates to the Ni(II) center, often followed by deprotonation by a base to form a more nucleophilic amido species.

Reductive Elimination: The C–N bond is formed as the product is eliminated from the metal center, regenerating the active Ni(0) catalyst. The study of this step can be challenging due to the instability of the transmetallation intermediates, but alternative synthetic routes at low temperatures have allowed for their spectroscopic observation. ethz.ch

A plausible reaction mechanism for the hypervalent iodine-catalyzed functionalization of isoquinoline (B145761) with benzyl (B1604629) bromide has also been proposed. This pathway involves the initial formation of a quaternary ammonium (B1175870) salt, which is then attacked by water and subsequently oxidized. bohrium.com While this specific reaction does not involve the nitrile or bromo substituents directly, it illustrates the type of mechanistic proposals that are developed to understand isoquinoline reactivity. Computational studies can further illuminate these pathways by calculating the energies of intermediates and transition states, helping to distinguish between proposed mechanisms, such as an SN1-like process involving a discrete carbenium ion or a bimolecular SN2 process. nih.gov

Density Functional Theory (DFT) Studies in Catalysis and Regioselectivity Prediction

Density Functional Theory (DFT) has become an indispensable tool for investigating reaction mechanisms, predicting selectivity, and guiding catalyst development. researchgate.net For molecules like this compound, which have multiple potential reaction sites, predicting regioselectivity is a significant challenge where DFT proves invaluable.

In the context of catalysis, DFT calculations are used to:

Predict Regioselectivity: For substrates with multiple halide substituents, DFT can predict which site is more likely to react. Studies on the Suzuki-Miyaura coupling of dihalo-heteroarenes have shown that DFT calculations can accurately corroborate experimental outcomes. For example, in the case of 1-chloro-5-bromoisoquinoline, the reaction occurs preferentially at the C1 position, a result that can be rationalized through computational analysis. rsc.org DFT-based reactivity descriptors, such as Fukui functions, can also be employed to evaluate the local reactivity of different atomic sites within a molecule. rsc.orgmdpi.commdpi.com

Analyze Catalyst-Substrate Interactions: DFT provides insight into how ligands and substrates bind to the metal center. This information is critical for understanding the origins of stereoselectivity and for designing more effective catalysts. researchgate.net

Recent advancements have even seen the integration of machine learning with DFT modeling. Such hybrid workflows can rapidly predict regioselectivity for reactions like SNAr, triggering more computationally intensive DFT calculations only for cases where the machine learning model has low confidence, thereby saving significant time and resources. nih.gov

| Reactant Example | Catalyst System | Predicted Major Product Site | Experimental Outcome | Reference |

| 1-Chloro-5-bromoisoquinoline | Pd-based | C1 | C1 substitution | rsc.org |

| 1-Chloro-7-bromoisoquinoline | Pd-based | C7 | C7 substitution | rsc.org |

| 3-Chloro-5-bromo-6-phenylpyridazine | Pd(PPh₃)₄ | C5 | C5 substitution | rsc.org |

Table 1: Examples of DFT-Predicted vs. Experimental Regioselectivity in Suzuki-Miyaura Coupling of Heteroaryl Halides.

Role of Ligand Design and Catalyst Optimization in Enhancing Reaction Efficiency and Selectivity

The choice of ligand and catalyst system is arguably the most critical factor in controlling the efficiency and selectivity of cross-coupling reactions. numberanalytics.comnumberanalytics.com Ligands are not mere spectators; they actively modulate the steric and electronic properties of the metal center, thereby influencing every step of the catalytic cycle. numberanalytics.comacs.org

Key aspects of ligand and catalyst optimization include:

Ligand Screening: A common strategy involves screening a library of ligands to identify the optimal one for a specific transformation. For instance, in a nickel-catalyzed amination, studies have shown that highly electron-rich bidentate phosphine (B1218219) ligands can lead to significantly higher product yields compared to others. ethz.ch

Stoichiometry and Concentration: The ratio of ligand to the metal precursor can have a dramatic effect on reaction outcomes. In some nickel-catalyzed systems, using a slight excess of the ligand relative to the Ni(0) source was found to increase the reaction yield from around 50% to 95%. ethz.ch This is often because an excess of the ligand can favor the formation of the desired catalytic species and prevent catalyst deactivation.

Guided Design: Modern approaches use computational methods like DFT to guide ligand design. By calculating how different ligand structures would affect the energy barriers of key steps, such as oxidative addition, researchers can rationally design new ligands to accelerate the reaction. researchgate.net For example, DFT calculations have guided the development of anionic ligands for copper-catalyzed aminations that increase the electron density on the copper center, thereby increasing the rate of oxidative addition and allowing the reaction to proceed efficiently at room temperature. researchgate.net

| Ligand | Deviation from Standard Conditions | Yield (%) |

| L3 (dcype) | None | 51 |

| L1 | L1 instead of L3 | 7 |

| L2 | L2 instead of L3 | 0 |

| L4 | L4 instead of L3 | 32 |

| L5 | L5 instead of L3 | 48 |

| L6 | L6 instead of L3 | 0 |

| L3 (dcype) | 6 mol% L3 instead of 5 mol% | 95 |

Table 2: Effect of Ligand Variation on the Yield of a Ni-Catalyzed Amination Reaction. This table illustrates how ligand choice and stoichiometry are critical for optimizing reaction efficiency. Data adapted from a study on a related system. ethz.ch

Kinetic Studies of Key Transformations

Kinetic studies are essential for gaining a quantitative understanding of a reaction mechanism. By measuring how the reaction rate changes in response to variations in the concentrations of reactants, catalysts, and ligands, one can deduce the rate law of the reaction. This information provides powerful evidence for a proposed mechanism and helps identify the turnover-limiting step—the slowest step in the catalytic cycle. ethz.ch

For example, in a detailed mechanistic study of a nickel-catalyzed Buchwald-Hartwig amination, kinetic investigations were performed to probe the reaction order with respect to the catalyst, substrate, and ligand concentrations. ethz.ch Such studies revealed that the oxidative addition adduct was the resting state of the catalyst and that the subsequent transmetallation step was turnover-limiting. Furthermore, isolated intermediates were shown to be kinetically competent to act as catalysts for the transformation, lending strong support to the proposed Ni(0)-Ni(II) pathway. ethz.ch These types of kinetic analyses are fundamental to validating mechanistic hypotheses that are often first proposed based on computational modeling and stoichiometric experiments.

Future Perspectives and Emerging Research Directions in 5 Bromoisoquinoline 8 Carbonitrile Chemistry

Development of Sustainable and Green Synthetic Methodologies for its Preparation and Derivatization

The pursuit of green and sustainable chemistry is reshaping the synthesis of complex molecules. For 5-Bromoisoquinoline-8-carbonitrile, future efforts will concentrate on minimizing environmental impact, enhancing safety, and improving resource efficiency.

The established synthesis of the precursor, 5-bromo-8-nitroisoquinoline (B189721), involves the bromination of isoquinoline (B145761) using reagents like N-bromosuccinimide (NBS) in sulfuric acid, followed by nitration. orgsyn.org While the use of NBS is an improvement over elemental bromine, opportunities for greener alternatives remain. researchgate.netgoogle.com The conversion of the 8-nitro group to the 8-carbonitrile functionality would typically proceed via reduction to an 8-aminoisoquinoline (B1282671) derivative, followed by a Sandmeyer-like reaction. researchgate.net

Future research will likely focus on several key areas to enhance the sustainability of this process:

Catalytic Halogenation: Moving away from stoichiometric brominating agents like NBS towards catalytic systems that use a bromide source with a green oxidant (e.g., H₂O₂) would significantly improve atom economy and reduce waste.

Solvent Minimization and Replacement: The use of large quantities of concentrated sulfuric acid presents significant environmental and safety challenges. orgsyn.org Research into alternative solvent systems, such as ionic liquids or deep eutectic solvents, or the development of solvent-free reaction conditions, will be a priority.

Energy Efficiency: Exploring microwave-assisted or photochemically-induced reactions could drastically reduce reaction times and energy consumption compared to conventional heating methods.

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches

| Synthetic Step | Traditional Method | Potential Green/Sustainable Alternative | Key Advantage |

|---|---|---|---|

| Bromination (C5) | Isoquinoline + N-Bromosuccinimide (NBS) in H₂SO₄ orgsyn.org | Catalytic bromination with NaBr and a green oxidant. | Reduces stoichiometric waste; avoids strong acids. |

| Nitration (C8) | Nitrating mixture (HNO₃/H₂SO₄) | Solid acid catalysts or milder nitrating agents. | Improves safety; simplifies work-up. |

| Nitrile Formation | Reduction of NO₂ to NH₂ then Sandmeyer reaction (NaNO₂/HCl, CuCN) | Direct cyanation methods or catalytic conversion of the amine. | Eliminates hazardous reagents like nitrous acid and copper cyanide salts. |

Exploration of Novel Catalytic Systems for Enhanced Functionalization

The structure of this compound offers multiple handles for advanced chemical modifications through modern catalysis. The C5-bromo substituent is a classic anchor for transition-metal-catalyzed cross-coupling reactions, while various C-H bonds on the heterocyclic ring are targets for direct functionalization.

Future research will likely exploit:

Palladium-Catalyzed Cross-Coupling: The C-Br bond is primed for Suzuki, Sonogashira, Stille, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide array of aryl, alkynyl, and amino substituents to build molecular complexity. acs.org

Dual-Metal Catalysis: The use of two different metal catalysts in a one-pot reaction can enable highly regioselective multi-functionalization. acs.org For instance, a ruthenium catalyst could direct arylation at one position, followed by a palladium-catalyzed reaction at another, allowing for precise control over the derivatization of the isoquinoline core. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful, metal-free or metal-lean approach to generate radical intermediates under mild conditions. uni-regensburg.de This could be used for novel trifluoromethylation, alkylation, or arylation reactions on the isoquinoline ring, transformations that are often challenging using traditional thermal methods. uni-regensburg.de

C-H Activation/Functionalization: Direct C-H activation is a highly atom-economical strategy that avoids the need for pre-functionalized substrates. acs.org Catalytic systems that can selectively activate and functionalize the C1, C3, or C4 positions of the isoquinoline ring would provide rapid access to novel derivatives of this compound.

Table 2: Potential Catalytic Functionalizations of this compound

| Reaction Type | Catalytic System | Position | Potential Product |

|---|---|---|---|

| Suzuki Coupling | Pd(0) catalyst, base | C5 | 5-Aryl-isoquinoline-8-carbonitrile |

| Sonogashira Coupling | Pd(0)/Cu(I) catalyst, base | C5 | 5-Alkynyl-isoquinoline-8-carbonitrile |

| Direct Arylation | Ru(II) or Pd(0) catalyst | C1, C3, or C4 | Di-substituted isoquinoline derivatives |

| Radical Alkylation | Organic photoredox catalyst | Various | Alkylated isoquinoline-8-carbonitrile (B1314838) derivatives |

Integration with Flow Chemistry and Automated Synthetic Approaches

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batches, offers significant advantages in terms of safety, reproducibility, and scalability. acs.org The precise control over reaction parameters like temperature, pressure, and residence time is particularly beneficial for reactions that are exothermic or involve hazardous intermediates. acs.orgresearchgate.net

Future directions for this compound include:

Automated Synthesis Platforms: The integration of flow reactors with automated robotic systems enables the rapid synthesis of entire libraries of compounds. Using technologies like acoustic droplet ejection, different building blocks and reagents can be combined in a high-throughput manner to generate hundreds of unique derivatives of this compound for screening purposes. researchgate.net

High-Throughput Screening in Reaction Discovery and Optimization for Isoquinoline Derivatives

High-Throughput Screening (HTS) is a key technology in modern chemical and pharmaceutical research that allows for the rapid testing of thousands of distinct conditions or compounds. researchoutreach.org For this compound, HTS can be applied in two major areas: reaction optimization and biological discovery.

Reaction Discovery and Optimization: Instead of traditional one-at-a-time reaction development, HTS allows chemists to screen hundreds of catalysts, ligands, solvents, and temperature combinations simultaneously in miniaturized formats, such as microdroplet reactors. nih.gov This approach can rapidly identify the optimal conditions for a specific transformation, such as a challenging cross-coupling or C-H activation reaction on the this compound scaffold, saving significant time and resources. researchgate.netnih.gov

Fragment-Based Drug Discovery (FBDD): Isoquinoline derivatives are frequently investigated as enzyme inhibitors. nih.gov In an FBDD approach, a library of diverse fragments can be reacted with this compound to create a large library of derivatives. researchoutreach.orgdigitellinc.com This library can then be rapidly screened using HTS against biological targets like protein kinases to identify "hit" compounds, which can be further optimized into potent drug candidates. nih.govdigitellinc.com

Table 3: Illustrative High-Throughput Screening Workflow for Isoquinoline Derivatives

| Step | Action | Technology | Desired Outcome |

|---|---|---|---|

| 1. Library Synthesis | React this compound with a diverse set of boronic acids. | Automated parallel synthesizer or flow reactor. | A library of 384 unique 5-aryl-isoquinoline-8-carbonitrile derivatives. |

| 2. Plate Preparation | Dispense each unique compound into a 384-well microtiter plate. | Liquid handling robotics. | Assay-ready plates for biological screening. |

| 3. Biological Assay | Add target enzyme (e.g., a protein kinase) and substrate to each well. | HTS plate readers. | Measurement of enzyme activity in the presence of each compound. |

| 4. Hit Identification | Analyze data to identify compounds that significantly inhibit enzyme activity. | Data analysis software. | A list of "hit" compounds for further validation and optimization. nih.gov |

Q & A

Q. What are the optimized synthetic routes for 5-Bromoisoquinoline-8-carbonitrile, and how do they address isomer separation challenges?

The synthesis of 5-bromoisoquinoline derivatives typically involves electrophilic bromination of isoquinoline using N-bromosuccinimide (NBS) under controlled conditions to minimize isomer formation. A key advancement is the use of inexpensive reagents and single-step procedures to achieve >99% purity via silica gel chromatography (elution with dichloromethane/diethyl ether gradients) and recrystallization . This method avoids the need for large excess reactants or costly additives, addressing historical challenges in isolating pure isomers.

Q. How is the purity and structural integrity of this compound validated in experimental workflows?

Characterization relies on multi-spectral analysis:

- NMR : NMR (500 MHz, DMSO-) identifies aromatic proton environments (e.g., δ 8.12–9.78 ppm for brominated positions) .

- Elemental Analysis : Confirms empirical composition (e.g., C: 42.72%, Br: 31.58%) with deviations <1% from theoretical values .

- Chromatography : HPLC or TLC with UV detection ensures >95% purity before further functionalization .

Q. What are the standard protocols for handling and storing this compound to maintain stability?

The compound should be stored under inert gas (argon/nitrogen) at 2–8°C to prevent degradation. Handling in a fume hood with PPE (gloves, goggles) is critical due to its potential toxicity (H302, H315 hazard codes) . Solutions in DMSO or dichloromethane are stable for weeks at –20°C if anhydrous .

Advanced Research Questions

Q. How does the bromine substituent at position 5 influence regioselective functionalization in cross-coupling reactions?

The bromine atom acts as a directing group, enabling transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura, Heck). For example, palladium-catalyzed coupling with aryl boronic acids at 80–100°C in THF/water mixtures yields 5-aryl derivatives with >80% efficiency. The electron-withdrawing nitrile group at position 8 further stabilizes intermediates, enhancing reaction selectivity .

Q. What computational or experimental methods are used to study π–π stacking interactions in this compound derivatives?

- X-ray crystallography : Resolves intermolecular distances (e.g., 3.5–3.8 Å between aromatic planes) in crystal lattices .

- DFT calculations : Predict stacking energies using B3LYP/6-31G(d) basis sets, correlating with solubility and aggregation behavior in solution .

- Fluorescence quenching assays : Monitor stacking via changes in emission spectra upon addition of electron-rich aromatics (e.g., anthracene) .

Q. How can the nitro group in 5-Bromo-8-nitroisoquinoline be selectively reduced to an amine, and what applications does this transformation enable?

Catalytic hydrogenation (H, 1 atm) over Pd/C in ethanol at 25°C reduces the nitro group to an amine with >90% yield. The resulting 8-amino derivative serves as a precursor for diazonium salt formation, enabling C–N bond formations (e.g., Sandmeyer reactions) or coordination complexes for metal-organic frameworks (MOFs) .

Q. What strategies mitigate competing side reactions during metalation of this compound?

- Low-temperature lithiation : Using LDA (–78°C) in THF to deprotonate position 6, followed by quenching with electrophiles (e.g., DMF for formylation) .

- Protecting groups : Temporary protection of the nitrile as a silyl ether (e.g., TMS-CN) prevents undesired nucleophilic attack during Grignard reactions .

Methodological Considerations

Q. How should researchers design kinetic studies to evaluate the hydrolysis of this compound under physiological conditions?

- Buffer systems : Use PBS (pH 7.4) at 37°C with LC-MS monitoring.

- Control experiments : Compare hydrolysis rates in the presence/absence of esterases or liver microsomes to assess enzymatic vs. non-enzymatic pathways .

- Data analysis : Fit time-dependent concentration data to first-order kinetics to calculate half-lives .

Q. What advanced spectroscopic techniques resolve ambiguities in assigning substituent positions on the isoquinoline core?

- NOESY NMR : Identifies spatial proximity between protons (e.g., bromine at C5 and nitrile at C8).

- High-resolution MS : Confirms molecular formula via exact mass matching (e.g., [M+H] = 236.06 for CHBrN) .

- XPS : Detects bromine (Br 3d ~70 eV) and nitrogen bonding environments .

Data Contradiction Analysis

Q. How can discrepancies in reported melting points (e.g., 83–87°C vs. 139–141°C) for brominated isoquinoline derivatives be resolved?

Variations arise from polymorphic forms or impurities. Researchers should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.